molecular formula C8H10N4OS B11758635 (2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide

Cat. No.: B11758635
M. Wt: 210.26 g/mol
InChI Key: PYXTYBIJFYJQTB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, an amino group, and a carbamothioyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide typically involves the reaction of pyridin-3-ylamine with a suitable carbamothioylating agent. One common method is the reaction of pyridin-3-ylamine with thiocarbamoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.

    3-(Pyridin-2-yl)triimidazotriazine: Exhibits unique photophysical behavior.

Uniqueness

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

(2R)-3-amino-2-(pyridin-3-ylamino)-3-sulfanylidenepropanamide

InChI

InChI=1S/C8H10N4OS/c9-7(13)6(8(10)14)12-5-2-1-3-11-4-5/h1-4,6,12H,(H2,9,13)(H2,10,14)/t6-/m1/s1

InChI Key

PYXTYBIJFYJQTB-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=CN=C1)N[C@H](C(=O)N)C(=S)N

Canonical SMILES

C1=CC(=CN=C1)NC(C(=O)N)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.